Enhanced Lipophilicity Versus Unsubstituted Nicotinamide
2-Chloro-4-(trifluoromethyl)nicotinamide exhibits a calculated XLogP3 value of 1.6, which is substantially higher than that of unsubstituted nicotinamide (XLogP = -0.4 to 0.4) [1][2]. This indicates a markedly increased lipophilicity, a property known to enhance passive membrane permeability and metabolic stability in biological systems [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | Nicotinamide: -0.4 to 0.4 |
| Quantified Difference | Increase of 1.2 to 2.0 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
The higher XLogP3 value suggests improved membrane permeability and metabolic stability, making this compound a more suitable intermediate for designing bioactive molecules with favorable ADME profiles.
- [1] PubChem. (2025). 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide. PubChem CID 2782646. View Source
- [2] Plantaedb. (2026). Nicotinamide. XlogP | -0.40. View Source
